3-(4-Butylphenyl)pyridine
Description
Contextualization of Phenylpyridine Derivatives in Contemporary Chemical Research
Phenylpyridine derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial interest across various fields of chemical research. researchgate.net These compounds, characterized by a pyridine (B92270) ring linked to a phenyl group, serve as foundational scaffolds in the development of materials with unique optoelectronic properties, and as ligands in coordination chemistry. researchgate.net Their structural versatility allows for fine-tuning of their physical and chemical characteristics through the introduction of various substituents on either the pyridine or the phenyl ring. researchgate.net
In materials science, phenylpyridines are key components in the design of organic light-emitting diodes (OLEDs) due to their ability to form highly fluorescent metal complexes. wikipedia.org The derivatization of the phenylpyridine core can significantly alter the emission properties of these complexes, enabling the development of materials with tailored colors and efficiencies. wikipedia.orgoup.com Furthermore, the stereochemical outcomes arising from the connection of the pyridine ring to other aromatic systems can lead to fascinating phenomena such as atropisomerism, where rotation around the C-C single bond between the rings is restricted. researchgate.net
Significance of 3-(4-Butylphenyl)pyridine and Analogues in Academic Inquiry
Within the broad family of phenylpyridines, this compound and its analogues are of particular academic interest due to the influence of the butyl substituent on the molecule's properties. The introduction of an alkyl group, such as a butyl group, at the para-position of the phenyl ring can enhance the solubility of the compound and its metal complexes in organic solvents. This is a crucial practical advantage for their synthesis, purification, and processing in various applications.
The butyl group also imparts steric bulk, which can influence the coordination geometry of metal complexes and the packing of molecules in the solid state. For instance, in the context of cyclometalated complexes, the steric hindrance from the butyl group can affect reaction kinetics and product distribution. Analogues with different substitution patterns on the phenyl or pyridine ring are frequently synthesized to systematically study the structure-property relationships. nih.govmdpi.com These studies are vital for understanding how electronic and steric effects govern the behavior of these molecules, thereby enabling the rational design of new functional materials.
Overview of Key Research Areas Pertaining to Arylpyridines
The research landscape of arylpyridines, a class that includes this compound, is diverse and expanding. Key areas of investigation include:
Synthesis: A primary focus is the development of efficient and selective methods for the synthesis of arylpyridines. The Suzuki-Miyaura cross-coupling reaction is a widely employed and powerful tool for creating the C-C bond between the pyridine and phenyl rings. nih.govrsc.org This reaction is valued for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov Research in this area also explores other synthetic methodologies, including photoredox-induced Meerwein arylation. acs.org
Coordination Chemistry and Catalysis: Arylpyridines are excellent ligands for a variety of transition metals, forming stable complexes with interesting catalytic and photophysical properties. mdpi.com For example, iridium(III) complexes of phenylpyridines are well-known for their applications in OLEDs. oup.com Gold(III) complexes have also been studied for their potential catalytic activities. mdpi.com The electronic and steric properties of the arylpyridine ligand can be tuned to modulate the reactivity and stability of the resulting metal complexes.
Materials Science: The unique photophysical properties of arylpyridine derivatives make them prime candidates for applications in optoelectronic devices. Research is focused on designing new derivatives that can achieve specific emission colors, high quantum yields, and long operational lifetimes in devices like OLEDs. oup.com
Computational Studies: Theoretical calculations, often employing Density Functional Theory (DFT), are used to complement experimental findings. acs.orgbohrium.com These studies provide insights into the electronic structure, molecular geometry, and spectroscopic properties of arylpyridines and their metal complexes. acs.org Computational models help in understanding reaction mechanisms and in predicting the properties of new, yet-to-be-synthesized compounds.
Structure
3D Structure
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4-butylphenyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-5-13-7-9-14(10-8-13)15-6-4-11-16-12-15/h4,6-12H,2-3,5H2,1H3 |
InChI Key |
SYKAGZHXISHJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Butylphenyl Pyridine and Its Derivatives
Strategies for Carbon-Carbon Bond Formation in Arylpyridines
The construction of the aryl-pyridine bond is a key step in the synthesis of 3-(4-butylphenyl)pyridine. Several modern synthetic methods have been developed to achieve this transformation efficiently.
Suzuki-Miyaura Cross-Coupling Protocols for Phenylpyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. academie-sciences.fr It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully applied to the synthesis of various arylpyridines, including derivatives of this compound. mdpi.combeilstein-journals.orgmdpi.com
The general scheme for the Suzuki-Miyaura coupling involves the reaction of a pyridine (B92270) derivative, such as 3-bromopyridine (B30812) or 3-chloropyridine (B48278), with an appropriately substituted phenylboronic acid, like (4-butylphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. mdpi.commdpi.comcdnsciencepub.com
Key components of the Suzuki-Miyaura reaction for arylpyridine synthesis:
Palladium Catalyst: Various palladium sources can be used, with palladium(II) acetate (B1210297) [Pd(OAc)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] being common choices. mdpi.commdpi.com The catalyst loading is typically low, ranging from 0.2 to 5 mol%. mdpi.commdpi.com
Ligands: Phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. Bidentate phosphine ligands have been explored, though a clear correlation between bite angle and yield is not always observed. cdnsciencepub.com
Base: An inorganic base is required to activate the organoboron species. Common bases include sodium carbonate (Na2CO3), potassium phosphate (B84403) (K3PO4), and cesium carbonate (Cs2CO3). academie-sciences.frmdpi.commdpi.com
Solvent: The reaction is often carried out in a mixture of an organic solvent and water. Solvents like dioxane, dimethylformamide (DMF), and toluene (B28343) have been found to be effective. mdpi.comcdnsciencepub.com
Optimization of Reaction Conditions:
Systematic evaluation of reaction parameters is crucial for maximizing the yield of the desired 3-arylpyridine. mdpi.com Studies have shown that temperature and reaction time significantly influence the outcome. For instance, in some systems, increasing the reaction temperature to 60°C or 100°C can improve yields, while prolonged reaction times may lead to decreased yields. mdpi.comcdnsciencepub.com The use of aqueous media can also be beneficial, offering a more environmentally friendly approach. mdpi.com
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF/H₂O | 35 | 12 | Good |
| 2 | DMF/H₂O | 60 | 12 | Best |
| 3 | Toluene/H₂O | 35 | 12 | Low |
| 4 | CH₂Cl₂/H₂O | 35 | 12 | Low |
| 5 | THF/H₂O | 35 | 12 | Low |
Recent advancements have also explored unconventional approaches, such as nickel-catalyzed deformylative cross-coupling of aldehydes with organoboron reagents, which can tolerate a wide range of functional groups. d-nb.info
Friedel-Crafts Alkylation Approaches for Aryl Substitution
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. libretexts.orgbeilstein-journals.org In the context of synthesizing this compound, a Friedel-Crafts alkylation could theoretically be used to introduce the butyl group onto the phenyl ring, either before or after its attachment to the pyridine core.
The reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org The Lewis acid assists in the generation of a carbocation electrophile, which then attacks the aromatic ring. libretexts.org
However, the traditional Friedel-Crafts alkylation has several limitations:
Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products. libretexts.org
Polyalkylation: The initial alkylation activates the aromatic ring, making it more susceptible to further alkylation, which can be difficult to control. libretexts.org
Substrate Limitations: The reaction does not work well with strongly deactivated aromatic rings or those containing basic amino groups. libretexts.org
To overcome these challenges, modified Friedel-Crafts procedures have been developed. For instance, reductive Friedel-Crafts alkylation using aldehydes or ketones as alkylating agents in the presence of a Brønsted acid catalyst offers a regioselective method for preparing unsymmetrical triarylmethanes. researchgate.net Another approach involves the activation of tertiary benzylic alcohols with reagents like thionyl chloride (SOCl2) or concentrated hydrochloric acid, followed by treatment with trimethylaluminum (B3029685) to install tertiary alkyl groups. nih.gov
Chichibabin Reaction Modifications for Pyridine Ring Construction
The Chichibabin reaction is a method for synthesizing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org While traditionally used for producing simple substituted pyridines, modifications to this reaction can be envisioned for constructing more complex structures. wikipedia.orggoogle.com
The reaction typically proceeds at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica. wikipedia.org The mechanism involves a series of reactions including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael additions. wikipedia.org
For the synthesis of a 3-arylpyridine, one could potentially use an aryl-substituted carbonyl compound as a starting material. For example, the reaction of acrolein and an appropriate aldehyde with ammonia can yield 3-methylpyridine. wikipedia.org
A related reaction is the Chichibabin amination, which introduces an amino group onto the pyridine ring via nucleophilic aromatic substitution. slideshare.netwikipedia.orgmyttex.net This reaction typically uses sodium amide (NaNH2) and can be influenced by factors such as solvent and temperature. slideshare.netwikipedia.org While not directly forming the C-C bond of this compound, it is an important reaction in pyridine chemistry for introducing functional groups that can be further modified.
Nucleophilic Substitution and Amidation Reactions in Synthetic Pathways
Nucleophilic substitution reactions are fundamental in the synthesis of pyridine derivatives. myttex.netbeilstein-journals.org For example, a halogenated pyridine can react with a nucleophile to replace the halogen atom. myttex.net This can be a key step in a multi-step synthesis.
Amidation reactions are also crucial for creating more complex derivatives. google.com For instance, a pyridine carboxylic acid can be coupled with an amine in the presence of a coupling agent to form an amide. beilstein-journals.orggoogle.com
In the synthesis of complex molecules containing a phenylpyridine core, these reactions are often used to build up the desired structure. For example, a nicotinic acid derivative can undergo a selective SNAr reaction, followed by amide coupling to introduce different functionalities. beilstein-journals.org The choice of coupling reagents (e.g., TBTU, EDCI) and reaction conditions (acidic vs. basic) can significantly impact the efficiency of the amidation step. beilstein-journals.org
Cyclization Reactions in the Synthesis of Fused Phenylpyridine Systems
Cyclization reactions are essential for constructing fused heterocyclic systems that incorporate a phenylpyridine scaffold. researchgate.net These reactions can lead to the formation of polycyclic structures with interesting properties. nih.govmdpi.comacs.org
One approach involves the intramolecular cyclization of a suitably functionalized pyridine derivative. For example, a 3-amino-pyridine derivative with a nitrile group can undergo intramolecular cyclization to form a pyrazolo[3,4-b]pyridine system. mdpi.com
Transition metal-catalyzed cascade cyclizations represent a powerful strategy for assembling polycyclic systems. nih.gov For instance, a metal-catalyzed 5-endo-cyclization of a pyridine-alkyne can lead to the formation of a zwitterionic vinyl metal species, which can then undergo further reactions like 8π electrocyclization to form fused rings. nih.gov
Photochemical cyclization is another method for constructing fused systems. acs.org For example, the irradiation of 3-styryl indoles can lead to dehydrogenative photocyclization to form benzo[a]carbazoles. acs.org
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity of the target compound, this compound, and its derivatives. This involves a systematic investigation of various parameters.
For Suzuki-Miyaura cross-coupling reactions, the choice of catalyst, ligand, base, solvent, temperature, and reaction time all play a critical role. mdpi.commdpi.comcdnsciencepub.com For example, studies on the synthesis of 3,5-dichloro-2-arylpyridines showed that using Pd(OAc)2 as a catalyst, Na2CO3 as a base, and a DMF/H2O co-solvent system at 60°C for 12 hours provided the best yields. mdpi.com
| Parameter | Condition | Effect on Yield/Conversion |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Effective for arylpyridine synthesis. mdpi.com |
| Pd(PPh₃)₄ | Good yields for pyrimidine (B1678525) arylation. mdpi.com | |
| Base | Na₂CO₃ | Optimal for certain arylpyridine syntheses. mdpi.com |
| K₃PO₄ | Effective in pyrimidine arylation. mdpi.com | |
| Solvent | DMF/H₂O | Provided the best yields in a specific study. mdpi.com |
| 1,4-Dioxane | Good solvent for pyrimidine arylation. mdpi.com | |
| Temperature | 60 °C | Optimal for a specific arylpyridine synthesis. mdpi.com |
| 30-60 °C | Favorable yields for certain cross-couplings. mdpi.com |
In Friedel-Crafts reactions, the choice of Lewis or Brønsted acid catalyst and the reaction temperature can influence regioselectivity and prevent side reactions. researchgate.net For Chichibabin-type reactions, conducting the reaction under pressure can significantly improve yields and alter the isomer distribution compared to atmospheric pressure reactions. google.com
Ultimately, a thorough screening of reaction parameters is essential for developing a robust and efficient synthesis of this compound and its derivatives.
Exploration of Novel Synthetic Routes and Precursor Chemistry
The construction of the this compound scaffold can be achieved through a variety of modern synthetic strategies. These methods primarily involve the formation of the C-C bond between the pyridine ring and the 4-butylphenyl group. Key approaches include well-established cross-coupling reactions and more recent developments in C-H functionalization and multi-component reactions.
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including this compound. The most prominent among these are the Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling: This reaction is a versatile and widely used method for forming C-C bonds. The synthesis of this compound via this route typically involves the reaction of a 3-halopyridine (such as 3-bromopyridine or 3-chloropyridine) with 4-butylphenylboronic acid in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgacs.orgresearchgate.net The choice of ligand for the palladium catalyst can be crucial, with sterically hindered phosphine ligands often being necessary for less reactive substrates like 3-chloropyridine. nih.govacs.org
Stille Coupling: The Stille coupling offers an alternative pathway, utilizing an organotin reagent. For the synthesis of this compound, this would involve the reaction of a 3-halopyridine with a tributylstannyl derivative of 4-butylbenzene. While highly effective, the toxicity of organotin compounds is a significant drawback of this method. mdpi.comresearchgate.netresearchgate.net
Negishi Coupling: This powerful coupling reaction employs an organozinc reagent. The synthesis of the target compound would proceed through the reaction of a 3-halopyridine with a 4-butylphenylzinc halide. Negishi coupling is known for its high yields and tolerance of a wide range of functional groups. mdpi.comorgsyn.orgorgsyn.orgwikipedia.org
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of this compound
| Reaction | Pyridine Precursor | Phenyl Precursor | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Halopyridine (Br, Cl) | 4-Butylphenylboronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), phosphine ligand, base (e.g., K₂CO₃) | Readily available and stable boronic acids, environmentally benign byproducts. nih.govresearchgate.net | Ligand optimization may be required for less reactive chlorides. nih.gov |
| Stille | 3-Halopyridine (Br, I) | 4-Butylphenyltributylstannane | Pd catalyst (e.g., palladacycle) | High reactivity. mdpi.com | Toxicity of organotin reagents and byproducts. mdpi.com |
| Negishi | 3-Halopyridine (Br, I, Cl) | 4-Butylphenylzinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | High yields, good functional group tolerance. orgsyn.orgwikipedia.org | Organozinc reagents are moisture and air sensitive. |
Direct C-H Arylation
More recent advancements have focused on the direct arylation of pyridine C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. This can be achieved with pyridine itself or, more commonly, with pyridine N-oxides, which can enhance the reactivity and selectivity of the reaction. rsc.orgacs.orgnih.govbeilstein-journals.org The reaction typically involves a palladium catalyst and an oxidant. For the synthesis of this compound, this would ideally involve the direct coupling of pyridine with a 4-butylphenyl halide or another suitable arylating agent, though achieving high selectivity at the 3-position can be challenging. nih.gov
Multi-Component Reactions
De novo synthesis of the pyridine ring through multi-component reactions (MCRs) represents another innovative strategy. These reactions allow for the construction of complex, highly substituted pyridines in a single step from simple, acyclic precursors. nih.govacsgcipr.orgtandfonline.comresearchgate.netbohrium.com For example, a Hantzsch-type reaction or a Bohlmann-Rahtz synthesis could be adapted to incorporate the 4-butylphenyl moiety. acsgcipr.org While powerful for generating diversity, tailoring these reactions to produce a specific, less-substituted product like this compound can be complex.
Precursor Chemistry
The successful implementation of these synthetic methodologies relies on the availability and reactivity of key precursors.
Pyridine Precursors:
3-Halopyridines: 3-Bromopyridine and 3-chloropyridine are the most common precursors for cross-coupling reactions. 3-Iodopyridine can also be used and is generally more reactive but also more expensive.
Pyridine and Pyridine N-oxide: These are the foundational precursors for direct C-H functionalization approaches. rsc.orgacs.org
4-Butylphenyl Precursors:
4-Butylphenylboronic acid: This is the key precursor for Suzuki-Miyaura coupling. It can be synthesized from 1-bromo-4-butylbenzene (B1268048) via lithiation followed by reaction with a trialkyl borate.
Organotin and Organozinc Reagents: For Stille and Negishi couplings, the corresponding 4-butylphenyltributylstannane and 4-butylphenylzinc halides are required. These are typically prepared from 1-bromo-4-butylbenzene.
1,4-Diarylbuta-1,3-diynes: For certain base-catalyzed pyridine syntheses, 1,4-bis(4-butylphenyl)buta-1,3-diyne could be a relevant precursor, though it leads to more substituted pyridines. mdpi.com
Table 2: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis | Corresponding Synthetic Method |
|---|---|---|
| 3-Bromopyridine | Source of the pyridine ring | Suzuki-Miyaura, Stille, Negishi |
| 3-Chloropyridine | Source of the pyridine ring | Suzuki-Miyaura, Negishi |
| 4-Butylphenylboronic acid | Source of the 4-butylphenyl group | Suzuki-Miyaura |
| 4-Butylphenyltributylstannane | Source of the 4-butylphenyl group | Stille |
| 4-Butylphenylzinc halide | Source of the 4-butylphenyl group | Negishi |
| Pyridine N-oxide | Substrate for direct arylation | C-H Arylation |
| 1,3-Diketones | Building blocks for pyridine ring formation | Multi-component Reactions scholarsresearchlibrary.com |
Chemical Reactivity and Mechanistic Investigations of 3 4 Butylphenyl Pyridine
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic substitution compared to benzene. matanginicollege.ac.in Electrophilic attack on the pyridine ring of 3-(4-butylphenyl)pyridine is expected to be challenging and require harsh reaction conditions. matanginicollege.ac.in When such reactions do occur, substitution is predicted to take place at the 3-position (and by extension, the 5-position), as the intermediates formed by attack at the 2-, 4-, or 6-positions would place a destabilizing positive charge on the nitrogen atom. matanginicollege.ac.in The presence of the 4-butylphenyl group at the 3-position further influences the regioselectivity of electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which bear a partial positive charge. matanginicollege.ac.in For this compound, nucleophilic substitution would preferentially occur at the 2- and 6-positions. The reaction of pyridines with strong nucleophiles, such as organolithium reagents or sodium amide (in the Chichibabin reaction), is a well-established method for introducing substituents onto the pyridine ring.
A general strategy to enhance the reactivity of pyridines towards both electrophiles and nucleophiles involves the formation of pyridine-N-oxides. matanginicollege.ac.in Oxidation of the nitrogen atom to an N-oxide increases the electron density in the ring, particularly at the 2- and 4-positions, making it more reactive towards electrophiles. matanginicollege.ac.in Simultaneously, it further activates the 2- and 4-positions for nucleophilic attack. matanginicollege.ac.in
Oxidative and Reductive Transformations of the Compound
The this compound molecule possesses sites susceptible to both oxidation and reduction. The pyridine ring itself is relatively resistant to oxidation, but the nitrogen atom can be oxidized to an N-oxide using reagents like peracids. matanginicollege.ac.in The butylphenyl group, specifically the benzylic protons of the butyl chain, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of ketones or carboxylic acids.
Reductive transformations can target both the pyridine nucleus and other functional groups. Catalytic hydrogenation, often employing a palladium catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. This process typically requires forcing conditions due to the aromatic stability of the pyridine ring. The choice of reducing agent and reaction conditions can allow for selective reductions. For instance, milder reducing agents might selectively reduce other functional groups if present, without affecting the aromatic pyridine core.
In the context of photoredox catalysis, related pyridine derivatives can participate in net-oxidative and net-reductive transformations through single electron transfer (SET) processes. nih.gov These reactions often involve a photocatalyst that, upon excitation, can either accept an electron from or donate an electron to the substrate, initiating a radical cascade. nih.gov
Ligand Behavior and Coordination Chemistry Studies
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent monodentate ligand for a wide variety of metal ions. researchgate.net The coordination chemistry of pyridine and its derivatives is extensive, with applications ranging from catalysis to materials science. researchgate.net The electronic and steric properties of the 4-butylphenyl substituent can influence the coordination behavior and the properties of the resulting metal complexes.
This compound can form coordination complexes with a diverse array of transition metals, including but not limited to ruthenium, rhodium, palladium, iridium, copper, and zinc. researchgate.netacs.orgnih.govmdpi.com The formation of these complexes typically involves the reaction of a metal salt or a metal precursor with the ligand in a suitable solvent. The stoichiometry of the resulting complex (i.e., the number of ligands per metal center) can be controlled by the reaction conditions and the nature of the metal ion and its counter-anions. For example, octahedral complexes with up to six pyridine ligands can be formed, although steric hindrance from the butylphenyl group might favor lower coordination numbers. researchgate.net
The butylphenyl group can also play a role in the properties of the resulting complexes. For instance, in the context of iridium(III) complexes used in photodynamic therapy and optoelectronic devices, bulky substituents like the tert-butylphenyl group can influence the isomerization of the complex. Similarly, gold(III) complexes of 2-(4-tert-butylphenyl)pyridine (B1338151) have shown antitumor activity. encyclopedia.pub
Here is an interactive data table summarizing some metal complexes formed with related phenylpyridine ligands:
| Ligand | Metal | Complex Type | Application |
| 2-(4-tert-Butylphenyl)pyridine | Iridium(III) | [Ir(ppy)2(L)]+ | Photodynamic Therapy, Optoelectronics |
| 2-(4-tert-Butylphenyl)pyridine | Gold(III) | [Au(L)Cl2] | Antitumor encyclopedia.pub |
| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zinc(II), Copper(II) | [M(L)X2] | Coordination Chemistry mdpi.com |
| 2,6-bis[1-phenyl-2-(2,4,6-tri-tert-butylphenyl)-2-phosphaethenyl]pyridine | Copper(I) | [Cu(L)Br] | Coordination Chemistry kyoto-u.ac.jp |
| 4'-(4-tert-Butylphenyl)-2,2':6',2''-terpyridine | Rhodium(I) | [Rh(L)Br] | Oxidative Addition Reactions acs.org |
In solution, NMR spectroscopy is a powerful tool to probe the coordination environment. Upon coordination, the chemical shifts of the pyridine protons will change, providing evidence of ligand binding. For certain metals, such as rhodium-103, metal NMR can be used to directly observe the metal center. acs.org
The stability of the metal complexes is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the solvent. The electronic properties of the this compound ligand, particularly the electron-donating or -withdrawing nature of the substituent, can affect the strength of the metal-ligand bond and the redox properties of the complex. nsf.gov For example, more electron-donating ligands tend to stabilize higher oxidation states of the metal. nsf.gov
Formation of Metal Complexes with this compound Ligands
Transition Metal-Catalyzed Reactivity, Including C-H Activation Pathways
Pyridine derivatives are frequently employed as directing groups in transition metal-catalyzed C-H activation reactions. acs.orgresearchgate.net The nitrogen atom of the pyridine ring coordinates to the metal center, positioning the catalyst in proximity to specific C-H bonds, thereby enabling their selective functionalization. acs.org In the case of this compound, the pyridine nitrogen can direct the activation of C-H bonds at the 2- and 4-positions of the pyridine ring or, potentially, ortho C-H bonds on the phenyl ring.
A general catalytic cycle for such a reaction involves coordination of the pyridine to the metal catalyst, followed by C-H activation to form a metallacyclic intermediate. acs.org This intermediate can then react with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst. acs.org
For example, palladium-catalyzed C-H activation has been used to functionalize pyridine-containing substrates. nih.gov Similarly, rhodium and iridium catalysts are known to effect the C-H activation of substrates bearing pyridine directing groups. nih.gov The specific reaction conditions, including the choice of metal catalyst, ligands, and oxidant, determine the outcome and selectivity of the C-H functionalization.
The butylphenyl substituent can also participate in or influence these catalytic processes. While the primary role of the pyridine is often as a directing group, the electronic and steric properties of the butylphenyl group can impact the efficiency and selectivity of the catalytic transformation.
Sophisticated Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. acs.org For 3-(4-Butylphenyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the specific resonances to the corresponding nuclei within the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the butyl-substituted phenyl ring. sigmaaldrich.comhmdb.ca The aromatic region of the spectrum is particularly informative. The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the 2-position of the pyridine ring often appears as a distinct signal due to its proximity to the nitrogen atom. rsc.org The protons on the phenyl ring also show specific splitting patterns, influenced by their substitution. The butyl chain protons appear in the upfield region of the spectrum, with the terminal methyl group typically showing a triplet, and the methylene (B1212753) groups appearing as multiplets. sigmaaldrich.comrsc.org
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H2 | ~8.7 | d |
| Pyridine-H6 | ~8.5 | dd |
| Pyridine-H5 | ~7.8 | dt |
| Pyridine-H4 | ~7.3 | ddd |
| Phenyl-H (ortho to butyl) | ~7.5 | d |
| Phenyl-H (meta to butyl) | ~7.2 | d |
| -CH₂- (alpha to phenyl) | ~2.6 | t |
| -CH₂- (beta) | ~1.6 | m |
| -CH₂- (gamma) | ~1.3 | m |
| -CH₃ | ~0.9 | t |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of this compound. acs.orgsigmaaldrich.comrsc.org The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring resonate in the downfield region, typically between 120 and 150 ppm. chemicalbook.comhmdb.ca The phenyl ring carbons also appear in this aromatic region, with their specific shifts influenced by the butyl substituent. The carbons of the butyl chain are found in the upfield aliphatic region of the spectrum. chemicalbook.com
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2 | ~150 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~137 |
| Pyridine-C5 | ~134 |
| Pyridine-C3 | ~123 |
| Phenyl-C1 (ipso-butyl) | ~143 |
| Phenyl-C4 (ipso-pyridyl) | ~135 |
| Phenyl-C (ortho to butyl) | ~129 |
| Phenyl-C (meta to butyl) | ~127 |
| -CH₂- (alpha to phenyl) | ~35 |
| -CH₂- (beta) | ~33 |
| -CH₂- (gamma) | ~22 |
| -CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
While this compound itself does not possess stereocenters, advanced NMR techniques can be employed to study its conformational dynamics. numberanalytics.comipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of different protons, helping to determine the preferred rotational conformation around the C-C bond connecting the phenyl and pyridine rings. ipb.pt Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals by revealing their coupling relationships. These advanced methods are crucial for complex derivatives of this compound where stereochemistry might be a factor. numberanalytics.comumich.edu
Carbon-13 NMR (13C NMR) Analysis
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. specac.com
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| C-H Bending (out-of-plane) | 700 - 900 |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.
Raman spectroscopy, a complementary technique to FT-IR, is also utilized for the vibrational analysis of this compound and related compounds. beilstein-journals.orgdtic.mil It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would show strong bands for the aromatic ring breathing modes. xmu.edu.cn Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the interaction of similar pyridine-containing molecules with metal surfaces, providing insights into their adsorption behavior and orientation. dtic.milacs.org While specific Raman data for this compound is not extensively detailed in the provided context, the principles of the technique are broadly applicable for its characterization. xmu.edu.cn
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio.
In the analysis of this compound and its derivatives, mass spectrometry reveals characteristic fragmentation patterns. For instance, in related pyridine-containing compounds, cleavage often occurs at bonds adjacent to the pyridine ring or within the alkyl substituent. libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org The fragmentation of the butyl group would likely proceed through the loss of alkyl fragments, leading to clusters of peaks separated by 14 mass units (CH₂). libretexts.org
A common fragmentation pathway for compounds with a nitrogen-containing ring, like pyridine, involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org The molecular ion peak for compounds containing a single nitrogen atom will be an odd number. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. researchgate.netnih.gov This method allows for the observation of the intact molecular ion, providing an accurate determination of the molecular weight. nih.gov
In ESI-MS studies, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. nih.govacs.org For related phosphine-based ligands with a pyridine backbone, ESI-MS has been effectively used to study their fragmentation behavior by varying structural components. acs.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are related to its color and luminescence properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For pyridine and its derivatives, characteristic absorption bands are observed. Pyridine itself exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of both the pyridine and the substituted phenyl rings. The absorption bands in the region of 250 to 390 nm are generally attributed to π → π* and n → π* transitions. researchgate.net For similar compounds, absorption bands around 280 nm and 340 nm have been assigned to the phenyl-pyridine moiety. researchgate.net The specific wavelengths and intensities of these bands can be influenced by the solvent polarity. sielc.com
| Compound | Solvent | Absorption Maxima (λmax) |
| Pyridine | Acidic Mobile Phase | 202 nm, 254 nm sielc.com |
| Phenyl-furo[2,3-b]pyridine moiety | Not Specified | ~280 nm, ~340 nm researchgate.net |
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are forms of photoluminescence where a molecule emits light after absorbing photons. These processes provide information about the excited states of a molecule.
For some iridium(III) complexes, both fluorescence (from the singlet state) and phosphorescence (from the triplet state) can be observed. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.deulisboa.ptscribd.com
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. uol.deulisboa.ptscribd.com
For a derivative, diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The structure is stabilized by π-stacking interactions between pyridyl rings and also shows that non-polar tert-butyl groups face each other, creating alternating polar and non-polar layers. researchgate.net In another related compound, 2-(4-tert-butylphenyl)pyridine (B1338151), the dihedral angle between the pyridine and phenyl rings was found to be 19.06°. The bulky tert-butyl group can induce steric hindrance that influences the planarity and packing of the molecules in the crystal lattice. Such structural details are crucial for understanding the physical properties and designing materials with specific solid-state characteristics.
| Compound | Crystal System | Space Group | Key Structural Features |
| Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate | Monoclinic | P2₁/c | π-stacking interactions, alternating polar/non-polar layers researchgate.net |
| 2-(4-tert-butylphenyl)pyridine | Not specified | Not specified | Dihedral angle of 19.06° between rings, steric hindrance from tert-butyl group |
Powder X-ray Diffraction for Crystalline Phase Analysis
The crystalline phase of a compound is fundamental to its material properties. Powder X-ray Diffraction (PXRD) is the primary technique for analyzing these phases. A typical PXRD analysis involves irradiating a powdered sample of the material with monochromatic X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.
For any given crystalline material, the positions and intensities of the diffraction peaks are determined by the crystal lattice. Analysis of the peak positions can be used to determine the unit cell parameters. The systematic absences of certain reflections in the diffraction pattern provide information about the crystal's space group.
In the case of this compound, no published PXRD data or single-crystal X-ray diffraction studies are available. Therefore, the crystalline phase has not been identified, and its unit cell parameters and space group remain unknown. The generation of a data table detailing these crystallographic parameters is consequently not possible.
Further research, involving the synthesis of a pure crystalline sample of this compound followed by experimental PXRD or single-crystal X-ray diffraction analysis, would be required to elucidate its solid-state structure.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. acs.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or def2-TZVP, to solve the Schrödinger equation in an approximate manner. researchgate.netmdpi.com These methods allow for detailed analysis of the molecule's ground state properties.
Energetic analysis provides the total energy of the optimized structure, which can be used to compare the relative stabilities of different isomers or conformers. For the butyl group, different conformations (e.g., anti vs. gauche) would have slightly different energies, and DFT can identify the global minimum energy structure.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. semanticscholar.orgwuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For a molecule like 3-(4-Butylphenyl)pyridine, FMO analysis reveals the distribution of these orbitals. Typically, in such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic rings. rsc.org DFT calculations show that in many pyridine (B92270) derivatives, the HOMO may be localized more on the phenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more polarizable, kinetically less stable, and more reactive. semanticscholar.orgwuxiapptec.com It also correlates with the electronic absorption properties of the molecule. While specific values for this compound are not detailed in the available literature, studies on analogous compounds like 3-(4-(tert-Butyl)phenyl)- researchgate.netrsc.orgias.ac.intriazolo[4,3-a]pyridine show how DFT is used to calculate these energy levels and predict electronic behavior. rsc.org
Table 1: Key Parameters in Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller gap often implies higher reactivity. semanticscholar.org |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uchile.clresearchgate.net The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate electrostatic potential.
For this compound, an MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). ias.ac.in The most negative region is expected to be around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. uchile.cl This site is therefore the most likely to be attacked by electrophiles or to participate in hydrogen bonding. The hydrogen atoms of the aromatic rings would show positive potential, making them susceptible to nucleophilic attack. The butylphenyl group would generally exhibit a neutral potential (green). Such maps provide a clear, qualitative picture of the charge distribution and reactivity. ias.ac.in
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated. These quantities provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org They are derived from conceptual DFT and help in rationalizing the chemical behavior of the molecule as a whole.
Table 2: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org |
| Softness (S) | S = 1/η | The reciprocal of hardness; a measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ²/ (2η) | Measures the energy stabilization when the system acquires additional electronic charge from the environment. |
These descriptors would quantify the reactivity of this compound, allowing for comparison with other related compounds.
Molecular Electrostatic Potential (MEP) Mapping
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of electronically excited states. bohrium.com This method is essential for understanding a molecule's photophysical behavior, such as its UV-visible absorption and emission spectra. worktribe.com
TD-DFT calculations on this compound would predict the energies of its electronic transitions, corresponding to the absorption of light. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. bohrium.com Studies on related systems show that the lowest energy transition is typically a π-π* transition, often with significant charge-transfer character from the phenyl ring to the pyridine ring. worktribe.comsci-hub.se By optimizing the geometry of the first excited state (S1), TD-DFT can also be used to predict fluorescence energies, providing a complete picture of the molecule's interaction with light. bohrium.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. biorxiv.org An MD simulation calculates the forces on each atom and uses them to model the atomic motions, offering insights into the molecule's flexibility and conformational landscape. For this compound, MD simulations could explore the rotation around the C-C bond connecting the two rings and the various conformations of the flexible butyl chain. This analysis is crucial for understanding how the molecule might interact with a larger system, such as a biological receptor or a solvent environment. biorxiv.org By tracking properties like the root-mean-square deviation (RMSD) over time, one can assess the stability of different conformations. google.com
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of electronic structure and the prediction of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.
A common and robust approach for these predictions involves geometry optimization of the molecule using a selected DFT functional, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p) or TZVP. nih.govnih.gov The accuracy of the predicted spectra is highly dependent on the quality of the optimized geometry. nih.gov
For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method is a widely accepted and reliable approach. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including various pyridine and phenyl derivatives. nih.govacs.org The choice of the functional and basis set is crucial, and studies often compare results from multiple methods to find the best agreement with experimental data. nih.govnih.gov For complex molecules, screening multiple DFT methods can be a necessary step to achieve high accuracy. nih.gov
Vibrational spectra (FT-IR and Raman) are predicted by calculating the harmonic vibrational frequencies at the optimized geometry. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, bringing them into better agreement with experimental data. mdpi.com These calculations provide a detailed assignment of vibrational modes to specific atomic motions within the molecule. mdpi.com
Electronic transitions, which are observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govworldscientific.comresearchgate.net By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. mdpi.com These calculations can help assign absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, and understand how substituents affect the absorption wavelengths. nih.govresearchgate.net For instance, TD-DFT calculations have been successfully used to study the absorption properties of various styrylpyridine compounds, showing good correlation with experimental spectra. nih.gov
The table below illustrates the typical data generated from quantum chemical calculations for the prediction of spectroscopic properties, using a hypothetical analysis of this compound based on common computational methods.
Table 1: Illustrative Predicted Spectroscopic Data for this compound using DFT (Note: This table is a hypothetical representation based on typical computational outputs for similar molecules and does not represent experimentally verified data for this compound.)
| Parameter | Method/Basis Set | Predicted Value |
| ¹³C NMR | ||
| C2 (Pyridine) | GIAO-B3LYP/6-311+G(d,p) | ~148 ppm |
| C3 (Pyridine) | GIAO-B3LYP/6-311+G(d,p) | ~135 ppm |
| C4 (Pyridine) | GIAO-B3LYP/6-311+G(d,p) | ~139 ppm |
| C1' (Phenyl) | GIAO-B3LYP/6-311+G(d,p) | ~137 ppm |
| ¹H NMR | ||
| H2 (Pyridine) | GIAO-B3LYP/6-311+G(d,p) | ~8.9 ppm |
| H4 (Pyridine) | GIAO-B3LYP/6-311+G(d,p) | ~7.9 ppm |
| H2'/H6' (Phenyl) | GIAO-B3LYP/6-311+G(d,p) | ~7.6 ppm |
| UV-Vis | ||
| λmax 1 | TD-DFT/B3LYP/6-311+G(d,p) | ~250 nm (π → π) |
| λmax 2 | TD-DFT/B3LYP/6-311+G(d,p) | ~285 nm (n → π) |
| Vibrational Frequencies | ||
| C=N stretch (Pyridine) | B3LYP/6-311+G(d,p) | ~1590 cm⁻¹ |
| C-H stretch (Aromatic) | B3LYP/6-311+G(d,p) | ~3050 cm⁻¹ |
| C-H stretch (Butyl) | B3LYP/6-311+G(d,p) | ~2960 cm⁻¹ |
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Computational methods are pivotal in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These studies aim to understand how the chemical structure of a compound like this compound correlates with its biological activity, thereby guiding the design of more potent and selective molecules. nih.govtaylorandfrancis.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in SAR studies. taylorandfrancis.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netdntb.gov.ua These approaches correlate the biological activity of a series of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. researchgate.netkoreascience.kr For a series of derivatives of this compound, a 3D-QSAR model could be built to predict the activity of new, unsynthesized analogues. For example, in a study of N-(4-tert-butylphenyl)piperazine derivatives, CoMFA and CoMSIA models successfully identified that electrostatic fields and hydrogen bond acceptor properties were significant contributors to their biological activity. researchgate.net The results of such analyses are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. researchgate.net
Molecular docking is another essential computational tool that provides insights into the binding mode of a ligand within the active site of a biological target, such as a receptor or enzyme. researchgate.netdntb.gov.ua By simulating the interaction between this compound derivatives and a target protein, docking can predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). This information is crucial for understanding the SAR at a molecular level. For instance, molecular modeling of various pyridine derivatives has been used to rationalize their activity as kinase inhibitors by examining their fit and interactions within the kinase binding pocket. nih.gov
The table below provides a conceptual SAR summary for hypothetical derivatives of this compound, illustrating how computational insights could guide molecular design.
Table 2: Conceptual Structure-Activity Relationship (SAR) Insights for this compound Derivatives (Note: This table is for illustrative purposes to demonstrate SAR principles and is not based on specific experimental data for this compound.)
| Derivative Modification (relative to this compound) | Predicted Impact on Activity (Hypothetical Target) | Rationale from Computational Perspective |
| Replacement of n-butyl with tert-butyl | Potentially increased activity | The bulkier tert-butyl group may provide a better steric fit into a hydrophobic pocket of the target protein, as suggested by molecular docking. acs.orgmdpi.com |
| Addition of a hydroxyl group to the phenyl ring | May increase or decrease activity depending on position | A hydroxyl group can act as a hydrogen bond donor/acceptor. Docking studies would reveal if this forms a favorable interaction with the active site. Its position is critical. nih.gov |
| Addition of an electron-withdrawing group (e.g., -CF₃) to the pyridine ring | Likely to alter binding affinity | Changes the electrostatic potential of the pyridine ring, potentially enhancing π-π stacking or dipole interactions with the target. nih.gov |
| Replacement of the phenyl ring with a thiophene (B33073) ring | Significant change in activity | Alters the geometry and electronic properties of the molecule. QSAR models would be needed to predict the effect of this bioisosteric replacement. mdpi.com |
These computational approaches provide a rational framework for optimizing lead compounds, reducing the need for extensive and costly synthesis and testing of numerous derivatives. taylorandfrancis.com
Derivatives and Analogues: Synthesis, Characterization, and Research Potential
Structural Modifications of the Butylphenyl Moiety
Modifications to the butylphenyl portion of the molecule are a key strategy for altering the properties of phenylpyridine derivatives. Research into analogues for various biological targets has shown that even subtle changes to the aryl group can significantly impact activity.
For instance, in the development of glucagon (B607659) antagonists based on a 4-aryl-pyridine structure, a narrow structure-activity relationship was observed for the 4-aryl group. nih.gov Only small substituents were well-tolerated, and these were primarily effective at the 3'- and 4'-positions of the phenyl ring. nih.gov However, the introduction of a 2'-hydroxy group resulted in an approximate threefold increase in activity. nih.gov
In a different context, studies on pyridine-derived analogues of bedaquiline, an anti-mycobacterial agent, demonstrated that mono-substituted phenylpyridines featuring an electron-withdrawing group, such as fluorine, exhibited the greatest activity. nih.gov Halogen substituents were tolerated at the ortho, meta, and para positions of the phenyl ring, but the addition of a second substituent was found to be detrimental to the compound's activity. nih.gov Further investigations into these analogues showed that para-substituents on the phenyl ring could achieve a two- to three-fold improvement in activity compared to the unsubstituted phenyl ring. nih.gov The synthesis of these derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which provide reliable and modular approaches to creating diverse analogues. rsc.org
Substituent Effects on the Pyridine (B92270) Ring
The electronic properties of the phenylpyridine scaffold can be precisely tuned by introducing substituents onto the pyridine ring. These modifications can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its reactivity and photophysical characteristics.
In the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors, researchers synthesized a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines. bohrium.com They discovered that the introduction of a substituent at the C5 position of the central pyridine ring was optimal for COX-2 activity. bohrium.com For example, placing a chloro group at this position led to a compound with potent and selective COX-2 inhibition. bohrium.com The study highlighted that the nature and position of substituents on the central pyridine ring significantly influence biological potency. bohrium.com
Similarly, when developing iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), the strategic placement of substituents on the pyridine ring of the phenylpyridine ligand is crucial. Adding electron-withdrawing groups to the pyridine ring lowers the LUMO energy, which typically results in a red shift of the emission spectrum. rsc.org Conversely, adding electron-donating groups can raise the LUMO energy, inducing a blue shift. This principle allows for the systematic tuning of the emission color of phosphorescent materials. nih.govmdpi.comnih.gov
Table 1: Effect of Substituents on the Central Pyridine Ring of 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines on COX-2 Inhibition Data sourced from research on selective COX-2 inhibitors. bohrium.com
| Compound | Substituent at C5 of Central Pyridine | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Compound A | -H | 0.18 | >560 |
| Compound B | -F | 0.042 | >2400 |
| Compound C | -Cl | 0.030 | >3300 |
| Compound D | -Br | 0.062 | 1500 |
| Compound E | -CH₃ | 0.13 | >770 |
Fused-Ring Systems Incorporating the Phenylpyridine Core
The phenylpyridine framework serves as a versatile building block for the synthesis of more complex, fused-ring heterocyclic compounds, such as azafluorenones. These polycyclic structures are of significant interest due to their presence in natural products and their potential pharmacological activities. clockss.orguni-muenchen.de
A prominent synthetic route involves palladium-catalyzed auto-tandem reactions starting from dihalogenated diaryl ketones. core.ac.ukrsc.org For instance, 4-azafluorenones substituted on their phenyl ring can be synthesized from 2-chloro-3-(halogenobenzoyl)pyridines. core.ac.uk A typical protocol uses a palladium(II) acetate (B1210297) catalyst with a bulky trialkyl phosphine (B1218219) ligand, such as tri-cyclohexylphosphine (Cy₃P), and a base like potassium carbonate in a solvent like DMF at high temperatures. core.ac.ukrsc.org This method combines a Suzuki coupling with an intramolecular C-H arylation in a single process. rsc.org
Another effective strategy for creating fused systems is the tert-butyl hydroperoxide (TBHP)-mediated radical cyclization. uni-muenchen.de This approach has been successfully used to prepare 4-azafluorenones, including the natural product onychine, by cyclizing 2-aryl-3-(hydroxymethyl)pyridines. uni-muenchen.de This method is particularly useful for synthesizing 5-oxygenated 4-azafluorenones, which are difficult to obtain through traditional acid-mediated cyclization due to competing lactonization reactions. uni-muenchen.de The synthesis of various azafluorenone alkaloids, such as darienine (B39280) and 5,6,7,8-tetramethoxyonychine, has been achieved using this radical cyclization approach. uni-muenchen.de
Furthermore, fused pyridinium (B92312) salts can be constructed via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, where a precursor molecule containing both a phenylpyridine and a perfluoroarene moiety is cyclized. researchgate.net
Table 2: Synthesis of Substituted Azafluorenones via Palladium-Catalyzed Auto-Tandem Reactions Data sourced from studies on the synthesis of azafluorenones from dihalogeno diaryl ketones. core.ac.ukrsc.org
| Starting Material | Arylboronic Acid | Product (Azafluorenone) | Yield (%) |
|---|---|---|---|
| 3-(4-Bromobenzoyl)-2-chloropyridine | Phenylboronic acid | 6-Phenyl-4-azafluorenone | 91 |
| 3-Benzoyl-4-bromo-2-chloropyridine | Phenylboronic acid | 1-Phenyl-4-azafluorenone | 73 |
| 4-Benzoyl-2,3-dichloropyridine | Phenylboronic acid | 4-Phenyl-3-azafluorenone | 70 |
| 4-Benzoyl-2,5-dichloropyridine | Phenylboronic acid | 2-Phenyl-3-azafluorenone | 64 |
Impact of Structural Variations on Spectroscopic Signatures
Structural modifications to the 3-(4-butylphenyl)pyridine framework directly influence the molecule's spectroscopic properties. These changes are observable in various analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and especially in UV-visible absorption and photoluminescence spectra.
In the field of phosphorescent materials, iridium(III) complexes containing substituted phenylpyridine ligands are widely studied. The introduction of fluorine atoms onto the phenyl ring of the 2-phenylpyridine (B120327) (ppy) ligand, for example, causes a significant blue shift in the emission spectrum. acs.org Similarly, fluorination of the ppy ligand in other iridium(III) complexes has been shown to double the photoluminescence quantum yields (Φ) in solution. mdpi.com This is attributed to the electron-withdrawing nature of fluorine, which alters the energy levels of the frontier molecular orbitals involved in the electronic transitions. nih.gov
The nature of ancillary ligands in these metal complexes also plays a critical role. For platinum(II) complexes, using β-diketonates with bulky aromatic substituents, instead of a simple acetylacetonate, can significantly enhance the quantum yield and shorten emission lifetimes. researchgate.net
Spectroscopic characterization of oxovanadium(IV) complexes with 3-hydroxy-4-pyridinone derivatives, which are structurally related to phenylpyridines, has been performed using EPR and UV/vis techniques. acs.org These studies provide a way to establish the degree of geometric distortion in the metal's coordination sphere based on the electronic absorption spectra. acs.org For derivatives of 2-(4-tert-butylphenyl)pyridine (B1338151), challenges in NMR interpretation can arise from overlapping signals, which can be resolved using 2D NMR techniques like COSY and HSQC.
Table 3: Photophysical Properties of Iridium(III) Complexes with Modified Phenylpyridine (C^N) Ligands Data compiled from studies on the photophysical properties of Iridium(III) complexes. acs.orgmdpi.com
| Complex Type | Cyclometalating Ligand (C^N) | Emission Max (λₑₘ) in CH₂Cl₂ (nm) | Quantum Yield (Φ) in CH₂Cl₂ (%) |
|---|---|---|---|
| [Ir(C^N)₂(pip-H)]⁺ | 2-Phenylpyridine (ppy) | 603 | 31 |
| [Ir(C^N)₂(pip-H)]⁺ | 2-(2,4-Difluorophenyl)pyridine (dfppy) | 471 | 61 |
| [Ir(C^N)₂(pip-Me)]⁺ | 2-Phenylpyridine (ppy) | 603 | 30 |
| [Ir(C^N)₂(pip-Me)]⁺ | 2-(2,4-Difluorophenyl)pyridine (dfppy) | 472 | 64 |
| (ppy)₂Ir(acac) | 2-Phenylpyridine (ppy) | ~510 | - |
| (dfppy)₂Ir(acac) | 2-(4,6-Difluorophenyl)pyridine | ~470 | - |
Theoretical Insights into Derivative Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the properties of this compound derivatives. researchgate.net These theoretical studies offer insights into electronic structures, reaction mechanisms, and photophysical behavior that can guide experimental work.
DFT calculations have been used to study iridium(III) complexes with 2-phenylpyridine (ppy) ligands. These studies reveal how substituents affect the HOMO and LUMO energy levels. researchgate.net For example, introducing an electron-withdrawing substituent like a cyano group (-CN) was found to decrease the energies of both the HOMO and LUMO, as well as the energy gap between them. researchgate.netresearchgate.net In contrast, an electron-releasing substituent like a methoxy (B1213986) group (-OCH₃) tends to increase the orbital energies while leaving the HOMO-LUMO gap relatively unchanged. researchgate.net
Theoretical investigations also help to rationalize observed photophysical properties. Time-dependent DFT (TD-DFT) can be applied to study absorption spectra and phosphorescence wavelengths. nih.govacs.org Such calculations have confirmed that the low-lying electronic transitions in many iridium(III) phenylpyridine complexes are of metal-to-ligand charge-transfer (MLCT) character. researchgate.net Furthermore, computational models can predict the effect of twisting the dihedral angle between the phenyl and pyridine rings. For instance, steric hindrance from bulky substituents can force the rings out of plane, breaking conjugation and preventing the red-shifting of emission spectra that is typically seen with extended conjugation. rsc.org These theoretical predictions are in good agreement with experimental results and are invaluable for the rational design of new molecules with desired properties. researchgate.net
Table 4: Theoretical Calculation of Substituent Effects on Frontier Orbitals of fac-Ir(ppy)₃ Derivatives Data based on Density Functional Theory (DFT) studies. researchgate.net
| Derivative | Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Ir(ppy)₃ | -H (Reference) | -5.11 | -1.74 | 3.37 |
| Ir(ppy-CN)₃ | -CN (Electron-withdrawing) | -5.83 | -2.73 | 3.10 |
| Ir(ppy-OCH₃)₃ | -OCH₃ (Electron-releasing) | -4.81 | -1.50 | 3.31 |
Applications in Advanced Materials and Chemical Technologies Non Biological
Integration into Polymeric Materials
The 3-(4-butylphenyl)pyridine scaffold has been incorporated into various polymer architectures to enhance their properties, particularly thermal stability, solubility, and processability. The bulky butylphenyl group can disrupt polymer chain packing, leading to improved solubility in organic solvents without significantly compromising the desirable thermal properties conferred by the rigid pyridine (B92270) ring.
A notable application is in the synthesis of organo-soluble polyimides. Aromatic polyimides are known for their exceptional thermal and mechanical stability but are often difficult to process due to their poor solubility. mdpi.com To address this, monomers containing the butylphenylpyridine structure have been designed and polymerized. For example, a dianhydride monomer, 4-(4-t-butyl-phenyl)-2,6-bis(3,4-phenyl dicarboxylic acid anhydride)pyridine (BPPDA), has been synthesized and polycondensed with various aromatic diamines. mdpi.com The resulting polyimides demonstrated high molecular weights, excellent thermal stability, and good solubility in common organic solvents. mdpi.com
Similarly, a novel aromatic diamine, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, which contains a pyridine ring, has been used to prepare a series of polyimides with high thermal stability and good solubility. science.gov The incorporation of such pyridine-containing moieties into the polymer backbone is a strategic approach to developing high-performance polymers for applications in electronics, aerospace, and other advanced industries. mdpi.comscience.gov
| Monomer Containing Butylphenylpyridine Moiety | Resulting Polymer | Key Properties |
| 4-(4-t-butyl-phenyl)-2,6-bis(3,4-phenyl dicarboxylic acid anhydride)pyridine (BPPDA) | Polyimides | High molecular weight, excellent thermal stability, good solubility in organic solvents. mdpi.com |
| 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | Polyimides | High thermal stability, good solubility, excellent hydrophobicity. science.gov |
Role in Optoelectronic Devices and Organic Electronics
The unique electronic and steric properties of the this compound structure make it a valuable component in materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). Phenylpyridine derivatives are widely used as ligands in phosphorescent emitters, particularly in iridium(III) and platinum(II) complexes, which can achieve high quantum efficiencies. york.ac.uksciforum.net
The butylphenyl group in these ligands serves several important functions. Its steric bulk helps to prevent the aggregation of the metal complexes, which can otherwise lead to quenching of the emission and reduced device performance. york.ac.uksciforum.net This steric hindrance also enhances the solubility of the complexes in organic solvents, facilitating their processing into thin films for device fabrication. york.ac.uk
For instance, iridium(III) complexes with 2-(4-tert-butylphenyl)pyridine (B1338151) as a ligand have been investigated for their photophysical properties and have shown potential for use in OLEDs. york.ac.uk The tert-butyl group has been observed to stabilize the metal complexes and contribute to red-emissive properties in some quantum dot applications. york.ac.uk In the context of host materials for OLEDs, pyridine-containing compounds are of interest due to their electron-deficient nature, which can facilitate electron transport. acs.org For example, 3,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine has been incorporated as an electron transport material in single-layer polymer light-emitting devices, achieving an external quantum efficiency of 0.1%. researchgate.net
Furthermore, pyrimidine (B1678525) derivatives containing the 4-tert-butylphenyl group, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyrimidine, have been developed as electron transporting materials (ETMs) and have been shown to double the external quantum efficiency of phosphorescent OLEDs compared to similar materials lacking the pyrimidine component. acs.org
Catalytic Applications as Precursors or Ligands in Organic Transformations
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it and its derivatives suitable for use as ligands in homogeneous catalysis. The electronic and steric properties of the ligand can be tuned by the substituents on the pyridine and phenyl rings, which in turn influences the activity and selectivity of the metal catalyst. tandfonline.comsigmaaldrich.com
Cross-Coupling Reactions
Phenylpyridine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds. sigmaaldrich.comresearchgate.net For example, complexes of palladium with substituted pyridine ligands have shown high catalytic activity in the Suzuki-Miyaura reaction between aryl halides and phenylboronic acid. researchgate.net
While direct catalytic applications of this compound are not extensively reported, studies on its isomers provide valuable insights. For instance, gold(III) complexes of 2-(4-tert-butylphenyl)pyridine have been shown to possess catalytic properties in reactions involving alkynes. nih.govpublish.csiro.au The synthesis of 2-(4-tert-butylphenyl)pyridine itself is often achieved through a Suzuki-Miyaura coupling reaction, highlighting the importance of this reaction in accessing such ligands. york.ac.uk In the Heck reaction, palladium catalysts are used to couple unsaturated halides with alkenes, and the choice of ligand is crucial for the reaction's success. researchgate.netnih.gov Pyridine-containing compounds have been utilized in the synthesis of oligo(phenylenevinylene)s via the Mizoroki-Heck reaction.
Cycloaddition Reactions
The use of this compound derivatives as ligands in metal-catalyzed cycloaddition reactions is an area of growing interest. These reactions are highly efficient in constructing cyclic molecules from simple precursors. While specific examples involving this compound are scarce, the broader class of pyridine-containing ligands has been shown to be effective.
For instance, a derivative of 3-(4-tert-butylphenyl)pyridine has been mentioned in the context of being a catalyst precursor for cycloaddition reactions. tandfonline.com The pyridine moiety can coordinate to a metal center, and the resulting complex can then catalyze the cycloaddition of various substrates. The steric and electronic environment provided by the ligand, including the butylphenyl group, can influence the stereoselectivity and regioselectivity of the reaction.
Sensing Technologies and Chemo/Biosensors (Focus on chemical principles)
Pyridine-based compounds are widely explored as fluorescent chemosensors for the detection of metal ions and other analytes. acs.org The principle behind their sensing ability often relies on the interaction between the analyte and the pyridine nitrogen atom, which can lead to a change in the fluorescence properties of the molecule. This can occur through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of exciplexes.
While there is a lack of specific reports on the use of this compound as a chemosensor, its structural features suggest potential in this area. The pyridine ring can act as a binding site for metal ions, and the butylphenyl group can be functionalized to modulate the sensor's selectivity and sensitivity. acs.org For example, terpyridine derivatives, which contain three pyridine rings, are well-known for their strong binding affinity to a variety of transition metal ions, leading to changes in their fluorescence that can be used for detection.
Fluorescent sensors based on pyrazolo[3,4-b]pyridine derivatives have also been developed for the detection of metal ions like Zn2+. nih.gov The introduction of a π-donating group to the pyrazolo[3,4-b]pyridine system can result in highly fluorescent compounds with strong intramolecular charge transfer character, making them suitable for sensing applications. nih.gov The development of a fluorescent sensor for Fe3+ based on an azopyrazole-benzenesulfonamide derivative further illustrates the versatility of pyridine-containing scaffolds in the design of chemosensors. The general principle involves the coordination of the metal ion to the heterocyclic system, which perturbs the electronic structure and results in a measurable change in the optical properties of the sensor molecule.
Future Research Directions and Emerging Trends
Unexplored Synthetic Pathways and Green Chemistry Approaches
While traditional methods for synthesizing pyridine (B92270) derivatives are well-established, the future of synthesizing 3-(4-Butylphenyl)pyridine is increasingly focused on sustainable and efficient "green chemistry" approaches. nih.govencyclopedia.pub These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. encyclopedia.pub
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating methods. nih.govacs.org It is considered an environmentally friendly approach that aligns with the principles of green chemistry. encyclopedia.pubacs.org
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. acs.orgnih.gov MCRs are a cornerstone of green synthesis. nih.gov
Novel Catalysts: Research is ongoing into the use of new and more efficient catalysts, including metal-catalysts and nanocatalysts, to facilitate the synthesis of pyridine derivatives. nih.gov
Solvent-Free and Alternative Solvent Conditions: To reduce environmental impact, researchers are exploring reactions conducted without a solvent (grinding or milling) or in environmentally benign solvents like water or ionic liquids. encyclopedia.pubsemanticscholar.org
Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to create carbon-carbon bonds and has been employed in the synthesis of complex pyridine-containing molecules, including analogues of biologically active compounds. nih.gov
Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
| Approach | Key Features | Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. nih.gov | Faster reaction rates, higher yields, cleaner reactions. encyclopedia.pubacs.org | Synthesis of various pyridine and pyrazolo[3,4-b]pyridine derivatives. nih.govacs.orgnih.gov |
| Multicomponent Reactions | Combines multiple reactants in one pot. acs.org | High efficiency, atom economy, reduced waste. acs.org | Green synthesis of novel pyridine derivatives. acs.orgnih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids with halides. nih.gov | Forms C-C bonds with high selectivity and functional group tolerance. nih.gov | Synthesis of C5-aryl pyridine analogues. nih.gov |
| Grinding/Milling | Solvent-free reaction conditions. encyclopedia.pub | Eco-friendly, high product yield. encyclopedia.pubsemanticscholar.org | General green synthetic method. encyclopedia.pubsemanticscholar.org |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the behavior and potential applications of this compound, researchers are employing a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's structure, dynamics, and interactions with its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of synthesized compounds. acs.orgmdpi.com More advanced 2D NMR techniques can elucidate complex structures and intermolecular interactions. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is crucial for characterizing its optical properties, such as absorption and emission spectra. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. mdpi.comresearchgate.net
X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths and angles. researchgate.netmdpi.com
Transient Absorption Spectroscopy: This time-resolved technique is used to study the dynamics of excited states, which is essential for understanding the photophysical properties of materials used in applications like OLEDs. researchgate.net
Integration of Machine Learning in Computational Design and Prediction
The integration of machine learning (ML) and computational chemistry is revolutionizing the design and discovery of new molecules. For this compound and its derivatives, these approaches can accelerate the identification of promising candidates for specific applications.
Density Functional Theory (DFT) Calculations: DFT is a computational method used to predict a wide range of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO energy levels), and spectroscopic data (NMR, IR, UV-Vis). researchgate.netresearchgate.net These calculations help to understand experimental results and predict the properties of yet-to-be-synthesized molecules. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of molecules with their biological activity or physical properties, aiding in the design of more potent or effective compounds. researchgate.net
Catalyst Design and Prediction: ML models and statistical analysis are being developed to predict the performance of catalysts for specific chemical reactions, which can guide the experimental design of new synthetic routes. google.com
Virtual Screening and Hit Identification: ML-based approaches are used to screen large databases of virtual compounds to identify potential hits with desired properties, significantly streamlining the initial stages of drug discovery or materials development. researchgate.net
Novel Material Applications and Performance Optimization
The unique structure of this compound, combining a rigid aromatic core with a flexible alkyl chain, makes it and its derivatives attractive candidates for a variety of advanced materials.
Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are extensively studied for use in OLEDs, particularly as electron-transport materials (ETMs) or host materials for phosphorescent emitters. researchgate.netresearchgate.net The performance of these materials is optimized by tuning their electronic properties, such as HOMO/LUMO energy levels and triplet energies, through chemical modification. researchgate.netresearchgate.net The introduction of bulky groups like tert-butyl can enhance solubility and film-forming properties. rsc.org
Polyimides (PIs): The incorporation of pyridine rings into polyimide backbones can improve the solubility and thermal stability of these high-performance polymers. mdpi.com The introduction of tert-butyl groups can also enhance the optical transparency of PI films. mdpi.com
Coordination Chemistry and Catalysis: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form complexes with potential applications in catalysis.
Liquid Crystals: While not directly reported for this compound, similar phenyl-pyridine structures are core components of liquid crystals, suggesting potential applications in this area.
Table 2: Potential Applications and Key Properties of Pyridine Derivatives
| Application Area | Relevant Pyridine Derivative Type | Key Properties for Performance |
| OLEDs | Phenyl-pyridine hybrids, Oxadiazole-pyridine hybrids researchgate.netrsc.org | High triplet energy, suitable HOMO/LUMO levels, good thermal stability, solubility. researchgate.netresearchgate.net |
| Polyimides | Diamines containing pyridine rings mdpi.com | High thermal stability (Tg, Td), good solubility, optical transparency, hydrophobicity. mdpi.commdpi.com |
| Catalysis | Pincer-type pyridine-dicarbene complexes mdpi.com | Stable coordination with metal centers, ability to facilitate reactive intermediates. mdpi.com |
| Medicinal Chemistry | Pyrazolo[3,4-b]pyridines nih.gov | Diverse biological activities (anticancer, antimicrobial, etc.). nih.govmdpi.comnih.gov |
Synergistic Research Combining Synthetic, Spectroscopic, and Computational Methodologies
The most impactful future research on this compound will undoubtedly come from an integrated approach that combines synthesis, spectroscopy, and computation. This synergy creates a powerful cycle of design, prediction, synthesis, and characterization.
This workflow typically proceeds as follows:
Computational Design: New derivatives of this compound are designed in silico, and their properties are predicted using methods like DFT and machine learning. researchgate.netresearchgate.net
Targeted Synthesis: The most promising candidates identified through computation are then synthesized in the lab, ideally using green and efficient methods. acs.orgnih.gov
Spectroscopic Characterization: The newly synthesized compounds are thoroughly characterized using a range of spectroscopic techniques (NMR, FT-IR, UV-Vis, MS) to confirm their structure and measure their properties. researchgate.netresearchgate.net
Experimental Validation and Feedback: The experimental data is then compared with the computational predictions. researchgate.net This comparison serves to validate and refine the computational models, leading to more accurate predictions and a more efficient discovery process in the next cycle. This integrated, multidisciplinary strategy is essential for accelerating the development of new materials and technologies based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
